3-Methoxy-4-(3-methoxypropoxy)aniline

Catalog No.
S872971
CAS No.
1249721-94-5
M.F
C11H17NO3
M. Wt
211.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-4-(3-methoxypropoxy)aniline

CAS Number

1249721-94-5

Product Name

3-Methoxy-4-(3-methoxypropoxy)aniline

IUPAC Name

3-methoxy-4-(3-methoxypropoxy)aniline

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C11H17NO3/c1-13-6-3-7-15-10-5-4-9(12)8-11(10)14-2/h4-5,8H,3,6-7,12H2,1-2H3

InChI Key

CHGCGUKHCSPCEJ-UHFFFAOYSA-N

SMILES

COCCCOC1=C(C=C(C=C1)N)OC

Canonical SMILES

COCCCOC1=C(C=C(C=C1)N)OC
  • Pharmaceutical development: They can serve as building blocks for drugs or act as drug carriers due to their ability to modify solubility and stability [].
  • Material science: Some aromatic ethers exhibit interesting properties like liquid crystallinity, making them valuable for display technologies [].

Molecular Structure Analysis

The compound possesses a core structure of aniline, a benzene ring with an attached amino group (-NH2). At the 3rd position of the benzene ring, a methoxy group (-OCH3) is attached. Another methoxy group is linked to a three-carbon propoxy chain (-OC3H6) at its end, which is then connected to the 4th position of the benzene ring. This structure suggests potential for various types of interactions due to the presence of the electron-donating methoxy groups and the amino group.


Chemical Reactions Analysis

  • Alkylation: The amino group (-NH2) can undergo alkylation reactions with alkylating agents, introducing a new carbon chain.
  • Acylation: The amino group can also react with acylating agents to form amides.
  • Ether cleavage: Under specific conditions, the ether linkages (C-O-C) might be cleaved using strong acids or Lewis acids.

XLogP3

1.4

Dates

Modify: 2023-08-16

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